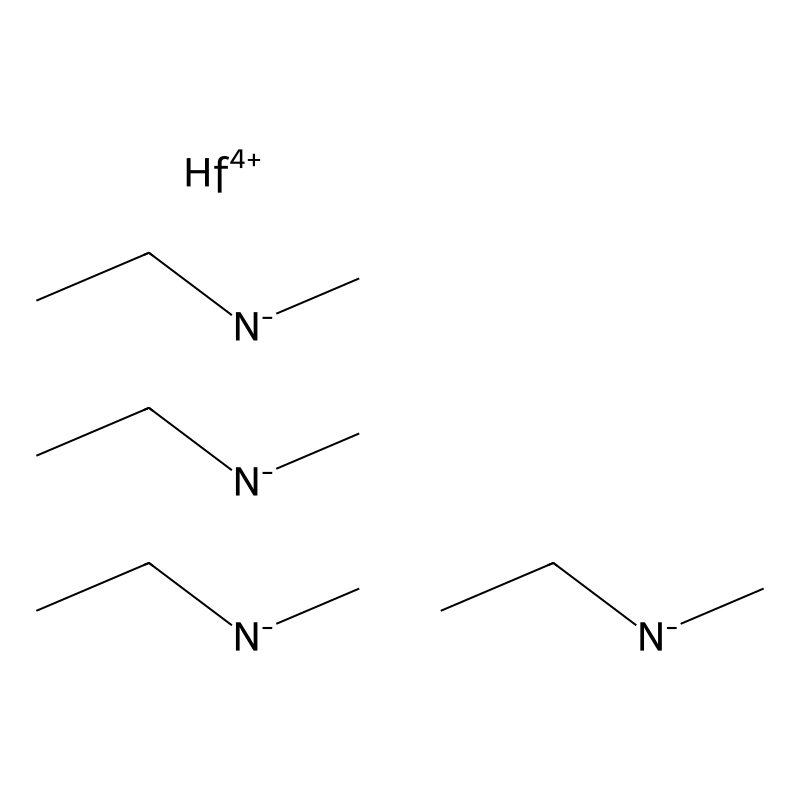

ethyl(methyl)azanide;hafnium(4+)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Atomic Layer Deposition (ALD) of Hafnium Oxide Thin Films

TEMAH's primary application in scientific research lies in its role as a precursor for the Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO2) thin films. ALD is a technique used to deposit ultrathin films with precise control over thickness and uniformity at the atomic level . This level of control makes ALD ideal for various research applications in microelectronics and nanotechnology.

HfO2, the material deposited using TEMAH as a precursor, is a high-k dielectric material. This means it has a high dielectric constant, a property crucial for capacitors in electronic devices. The high-k property of HfO2 films allows for miniaturization of capacitors, leading to denser and more efficient integrated circuits .

Research explores TEMAH for ALD of HfO2 thin films due to several advantages:

- High Volatility: TEMAH is a volatile liquid at relatively low temperatures, making it suitable for evaporation or pulsing in an ALD chamber [].

- Film Purity: TEMAH decomposes cleanly during the ALD process, leading to high-purity HfO2 films with minimal impurities [].

- Controllable Stoichiometry: The stoichiometry (atomic ratio) of the deposited HfO2 film can be precisely controlled by adjusting the ALD process parameters [].

Ethyl(methyl)azanide;hafnium(4+) is an organometallic compound with the chemical formula . This compound appears as a colorless liquid and is notably sensitive to moisture and air, with a freezing point of approximately -50°C and a boiling point around 78°C at low pressure (0.1 Torr) . The compound is primarily utilized in the field of materials science, particularly as a precursor for atomic layer deposition (ALD) processes to create hafnium oxide thin films, which are essential in the semiconductor industry due to their high dielectric constant .

- Oxidation: The compound reacts with oxygen sources such as water or ozone to form hafnium oxide () thin films, which are crucial for various electronic applications.

- Substitution: It can also react with ammonia to produce hafnium nitride () thin films, further expanding its utility in advanced materials .

Common Reagents and Conditions- Oxidation: Typically involves water or ozone under ALD conditions.

- Substitution: Ammonia serves as a nitrogen source, also under ALD conditions .

The synthesis of ethyl(methyl)azanide;hafnium(4+) involves the following steps:

- Reaction of Hafnium Tetrachloride: The process begins with hafnium tetrachloride reacting with methylethylamine in an inert alkane solvent.

- Low Temperature Conditions: This reaction is conducted at low temperatures (-10 to -80°C) to stabilize intermediate products.

- Vacuum Distillation: The final product is obtained through vacuum distillation to ensure purity .

In industrial settings, the synthesis follows similar routes but on a larger scale, emphasizing high-purity reagents and controlled conditions to maintain product quality .

Ethyl(methyl)azanide;hafnium(4+) has several significant applications:

- Semiconductor Industry: It is widely used as a precursor in ALD processes for creating hafnium oxide thin films essential for capacitors and transistors.

- Ferroelectric Materials: The compound is also involved in producing ferroelectric hafnium zirconium oxide and hafnium nitride thin films, which are critical for various electronic devices .

Several compounds share similarities with ethyl(methyl)azanide;hafnium(4+), particularly in their use as precursors for thin film deposition. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrakis(dimethylamido)hafnium(IV) | Used in ALD processes but has different volatility. | |

| Tetrakis(ethylmethylamido)zirconium(IV) | Zirconium-based analog used for similar applications. | |

| Tetrakis(trimethylamino)hafnium(IV) | Known for higher thermal stability compared to others. |

Uniqueness

Ethyl(methyl)azanide;hafnium(4+) stands out due to its specific reactivity profile and volatility, making it particularly suitable for ALD processes. Its ability to form high-quality hafnium oxide and hafnium nitride thin films allows precise control over thickness and composition, distinguishing it from other similar compounds .

Coordination Environment of Hafnium(4+) Center

The coordination environment of the hafnium(4+) center in tetrakis(ethylmethylamido)hafnium exhibits a tetrahedral geometry, which is characteristic of Group 4 metal complexes with four monodentate amido ligands [2]. The hafnium center adopts a coordination number of four, consistent with the d⁰ electronic configuration that favors tetrahedral coordination over square planar arrangements [3]. This geometric preference is driven by the absence of crystal field stabilization energy considerations, allowing the coordination geometry to be determined primarily by steric factors and ligand-ligand repulsions [3].

The hafnium-nitrogen bonds in ethyl(methyl)azanide;hafnium(4+) are expected to be significantly covalent in nature, reflecting the high electronegativity difference between hafnium and nitrogen atoms. Based on comparative structural data from related hafnium amido complexes, the Hf-N bond lengths are anticipated to fall within the range of 1.909-2.085 Å [4] [5]. The tetrakis(diphenylamido)hafnium complex demonstrates Hf-N distances between 2.047 and 2.085 Å with bond angles ranging from 101.63° to 121.33°, indicating a distorted tetrahedral environment [5]. Similarly, hafnium imidazolin-2-iminato complexes show shorter Hf-N bond lengths of 1.925, 1.909, and 1.911 Å, reflecting the enhanced π-bonding character of imido versus amido ligands [4].

The electronic configuration of hafnium(4+) as [Xe] 4f¹⁴ 5d⁰ 6s⁰ places it in the d⁰ category, which eliminates any possibility of metal-to-ligand π-backbonding but allows for significant σ-donation from the nitrogen lone pairs to the empty d orbitals of hafnium [3]. This bonding interaction results in polarized Hf-N bonds with substantial ionic character, contributing to the stability of the tetrahedral coordination geometry [2].

Bridging vs Terminal Amido Ligand Configurations

In the monomeric form of tetrakis(ethylmethylamido)hafnium, all four ethyl(methyl)azanide ligands function as terminal ligands, each forming a single σ-bond with the hafnium center [2]. This contrasts with the behavior observed in some hafnium amido complexes that can adopt bridging coordination modes under specific conditions. The terminal coordination mode is favored in this system due to the steric bulk of the ethyl and methyl substituents on the nitrogen atoms, which prevents the formation of bridging structures that would require closer ligand-ligand contacts [6].

The preference for terminal versus bridging coordination in hafnium amido complexes depends on several factors including ligand sterics, electronic requirements, and the coordination environment [7] [8]. Terminal amido ligands typically exhibit shorter metal-nitrogen bond distances compared to bridging amido ligands due to the absence of competing coordination interactions [9] [10]. In the case of tetrakis(ethylmethylamido)hafnium, the terminal coordination is further stabilized by the electron-donating properties of the ethyl and methyl groups, which enhance the σ-donor capability of the nitrogen centers [2].

However, under certain conditions, particularly at elevated temperatures or in the presence of coordinating solvents, dynamic exchange between terminal and bridging coordination modes can occur [6]. The hafnium tetrakis(dimethylamido) complex demonstrates this behavior, existing as a dimeric species in the solid state with two bridging dimethylamido groups connecting two hafnium centers [6]. The average Hf-N bond distances in this dimeric structure are slightly shorter than those in the corresponding zirconium analogue, reflecting the smaller ionic radius of hafnium compared to zirconium [6].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Studies of Ligand Dynamics

Nuclear magnetic resonance spectroscopy provides crucial insights into the solution-state behavior and dynamic processes occurring in hafnium amido complexes [11] [12]. The ¹H nuclear magnetic resonance spectrum of tetrakis(ethylmethylamido)hafnium would be expected to exhibit characteristic chemical shifts corresponding to the methyl and ethylene protons of the ethyl(methyl)azanide ligands [13] [14]. The methyl protons directly attached to nitrogen typically appear in the range of 2.4-2.7 parts per million, while the ethyl groups show the characteristic ethyl pattern with methyl protons around 0.7-1.3 parts per million and methylene protons around 1.2-1.6 parts per million [13] [14].

Temperature-dependent nuclear magnetic resonance studies reveal important information about ligand exchange dynamics and fluxional behavior in hafnium amido complexes [15] [16]. At room temperature, the nuclear magnetic resonance spectra often show sharp, well-resolved signals indicating rapid exchange processes on the nuclear magnetic resonance timescale [12]. As the temperature is lowered, coalescence phenomena may be observed, providing activation parameters for the exchange processes [16] [17]. Variable-temperature nuclear magnetic resonance experiments can quantify the thermodynamic activation parameters including activation enthalpy, activation entropy, and Gibbs free energy of activation for ligand rearrangement processes [15] [16].

The dynamic behavior observed in nuclear magnetic resonance spectroscopy reflects the inherent fluxional nature of metal amido complexes, where ligands can undergo rapid exchange between different coordination environments [18]. In hafnium complexes, this is particularly relevant for understanding the mechanism of atomic layer deposition processes, where the precursor molecules must undergo ligand exchange reactions with surface species [19]. The nuclear magnetic resonance chemical shifts provide direct evidence for the electronic environment around the hafnium center and can distinguish between different coordination modes and oxidation states [20] [21].

X-ray Crystallographic Evidence

Single crystal X-ray diffraction represents the definitive method for determining the molecular structure and coordination geometry of hafnium amido complexes [22] [23]. Crystallographic studies of related hafnium complexes provide a comprehensive database of structural parameters including bond lengths, bond angles, and coordination geometries [24] [25] [5]. The crystal structure determinations reveal the precise spatial arrangement of ligands around the hafnium center and provide quantitative data on the degree of distortion from ideal tetrahedral geometry [5].

X-ray crystallographic analysis of tetrakis(diphenylamido)hafnium confirms the monomeric tetrahedral structure with Hf-N bond distances ranging from 2.047 to 2.085 Å and N-Hf-N angles between 101.63° and 121.33° [5]. These structural parameters demonstrate the distorted nature of the tetrahedral coordination, which arises from steric interactions between the bulky diphenyl substituents on the amido ligands [5]. The crystallographic data also provide information about the orientation of the organic substituents and their influence on the overall molecular geometry [26].

Advanced crystallographic techniques, including variable-temperature diffraction studies, can provide insights into thermal motion and dynamic behavior in the solid state [22] [27]. The analysis of thermal ellipsoids and disorder parameters reveals information about molecular flexibility and potential phase transitions [28]. Extended X-ray absorption fine structure spectroscopy complements traditional crystallography by providing local structural information around the hafnium center, particularly useful for studying amorphous or poorly crystalline materials [27] [29].

Comparative Analysis with Zirconium Analogues

The comparison between hafnium and zirconium amido complexes reveals both remarkable similarities and subtle but important differences arising from their position in the periodic table [30] [31] [32]. Both elements belong to Group 4 and exhibit nearly identical chemical behavior due to their similar outer electron configurations and comparable ionic radii [30] [33]. The lanthanide contraction effect results in hafnium having an ionic radius (159 pm) that is nearly identical to zirconium (160 pm), despite hafnium being 32 atomic numbers higher [30] [32].

Structural comparisons between tetrakis(ethylmethylamido)hafnium and its zirconium analogue show that the Hf-N bond lengths are typically 0.02-0.05 Å shorter than the corresponding Zr-N bonds [6] [34]. This difference reflects the slightly smaller ionic radius of hafnium and the stronger electrostatic interactions resulting from the higher nuclear charge [35] [6]. The hafnium tetrakis(dimethylamido) complex exhibits average Hf-N bond distances that are consistently shorter than those in the zirconium analogue, while maintaining similar coordination geometries and bonding patterns [6].

Electronic structure differences between hafnium and zirconium primarily arise from the presence of the filled 4f¹⁴ subshell in hafnium, which is absent in zirconium [31] [33]. This fundamental difference manifests in distinct nuclear properties, with hafnium exhibiting a neutron absorption cross-section that is approximately 600 times larger than that of zirconium [30] [32]. However, the chemical reactivity and coordination behavior remain remarkably similar, reflecting the dominant influence of the valence d and s orbitals in chemical bonding [31] [33].

Industrial-Scale Production Processes

Industrial production of ethyl(methyl)azanide;hafnium(4+) involves sophisticated multi-step processes designed to achieve high yields while maintaining exceptional purity standards required for semiconductor applications [2] [3]. The industrial methodology represents a significant advancement over traditional laboratory synthesis approaches, incorporating specialized equipment and optimized reaction conditions to enable economically viable large-scale manufacturing.

Raw Material Preparation and Purification

The industrial synthesis begins with rigorous purification of hafnium tetrachloride, the primary hafnium source. Industrial processes employ sublimation purification furnaces operating under carefully controlled conditions to remove metallic impurities that commonly contaminate commercial hafnium tetrachloride [4]. The purification process involves heating hafnium tetrachloride to 140-160°C under reduced pressure of 10-1500 pascals, effectively removing low-boiling point metal chlorides including zirconium, titanium, tantalum, and aluminum compounds [4].

This purification step achieves removal of approximately 98% of tantalum pentachloride and other volatile impurities, reducing contamination levels from typical ranges of 10-30 parts per million to less than 0.1 parts per million [4]. The purified hafnium tetrachloride must achieve purity levels of 99.9% or higher, with preferred specifications exceeding 99.95% by weight to ensure high-quality final products [4].

Lithium Amide Precursor Synthesis

Industrial production employs a sophisticated two-stage approach for generating the required lithium amide reagents. The process begins with preparation of alkyl lithium compounds through reaction of high-purity lithium metal with haloalkanes, preferentially using bromoethane due to its favorable reaction characteristics and simplified byproduct removal [4].

The alkyl lithium synthesis occurs in carefully controlled environments using high-purity alkane solvents with water content maintained below 100 parts per million [2] [3]. Industrial reactors maintain temperatures between -30°C and 0°C during haloalkane addition, utilizing specialized cooling systems and automated addition controls to ensure consistent product quality [2] [3]. The lithium-to-haloalkane molar ratio is precisely controlled at 1.9-2.2:1, with optimal conditions utilizing 2.0-2.1:1 ratios to minimize side reactions while ensuring complete conversion [4].

Subsequently, the alkyl lithium solution undergoes reaction with ethylmethylamine to generate the required lithium ethylmethylamide. Industrial processes utilize excess ethylmethylamine at molar ratios of 1.1-1.5:1 relative to alkyl lithium, ensuring complete consumption of the organolithium reagent [4]. Temperature control during this step maintains reaction conditions between -30°C and 0°C, with post-addition warming to 0-20°C to accelerate reaction completion [4].

Main Synthesis Reaction

The principal synthesis reaction involves treating purified hafnium tetrachloride with lithium ethylmethylamide under rigorously controlled conditions designed to maximize yield while preventing decomposition or side reactions [2] [3]. Industrial reactors utilize inert atmosphere protection with high-purity nitrogen or argon containing less than 10 parts per million moisture [2] [3].

The reaction protocol involves initial addition of n-butyllithium to alkane solvent systems, specifically utilizing high-boiling alkanes such as n-hexane or n-heptane to improve reaction yields and operational safety [2] [3]. These solvents provide superior performance compared to lower-boiling alternatives while maintaining compatibility with downstream purification processes [2].

Temperature control during the initial stages maintains reaction conditions between 0°C and 30°C, with the hafnium tetrachloride added in portions to prevent excessive heat generation [2] [3]. The stoichiometric ratio utilizes 4.0-4.2 moles of lithium amide per mole of hafnium tetrachloride, ensuring complete consumption of all chloride groups while accounting for potential side reactions [4].

Following complete addition, the reaction mixture undergoes reflux heating for 4-8 hours to ensure complete conversion [2] [3]. Industrial systems incorporate sophisticated temperature monitoring and automated control systems to maintain optimal reaction conditions throughout the extended reaction period.

Advanced Separation and Purification Systems

Industrial processes employ specialized separation technologies to efficiently remove lithium chloride byproducts and recover the desired organometallic product [2] [3]. Centrifugal solid-liquid separators provide rapid and efficient removal of precipitated lithium salts, significantly improving separation efficiency compared to traditional filtration methods [2].

The implementation of buffer tank systems between separation and distillation units enhances overall production efficiency by enabling continuous operation and reducing batch processing limitations [2]. These systems maintain product quality while optimizing throughput and reducing operational costs.

Industrial Distillation and Final Purification

Final purification employs sophisticated vacuum distillation systems operating at pressures of 1-5 millimeters of mercury with precise temperature control maintaining distillation temperatures between 110-115°C [2] [3]. Industrial distillation columns utilize specialized packing materials or rotary band configurations to achieve theoretical plate efficiencies necessary for high-purity separation [4].

The distillation process typically achieves yields of 70-93%, with optimized industrial conditions routinely producing yields exceeding 92% [2]. Multiple distillation passes may be employed for applications requiring ultra-high purity, with each additional pass incrementally improving product purity while slightly reducing overall yield [4].

Laboratory-Scale Synthesis Optimization

Laboratory-scale synthesis of ethyl(methyl)azanide;hafnium(4+) focuses on developing optimized reaction conditions, investigating mechanistic aspects, and establishing procedures suitable for scaling to industrial production [3] [4]. Laboratory methodologies provide essential foundation for understanding reaction parameters and developing improved synthetic approaches.

Reaction Parameter Optimization

Laboratory studies have identified critical parameters influencing reaction success, yield, and product purity [3] [4]. Temperature control emerges as particularly crucial, with optimal laboratory conditions utilizing initial temperatures between -10°C and -80°C during reagent addition phases, followed by controlled warming to promote reaction completion [3].

Solvent selection significantly impacts reaction outcomes, with ethereal solvents such as diethyl ether and tetrahydrofuran providing excellent results for laboratory-scale preparations [4]. These solvents offer superior solvating properties for organolithium intermediates while maintaining compatibility with moisture-sensitive reagents [4].

Water content control represents a critical optimization parameter, with laboratory studies demonstrating significant yield improvements when moisture levels are maintained below 100 parts per million, with optimal conditions requiring less than 20 parts per million water content in all solvents and reagents [4].

Mechanistic Investigation and Optimization

Laboratory studies have elucidated key mechanistic aspects governing the formation of ethyl(methyl)azanide;hafnium(4+), providing insights essential for process optimization [3] [4]. The reaction proceeds through initial formation of lithium ethylmethylamide, followed by nucleophilic substitution at the hafnium center with elimination of lithium chloride [4].

Side reaction minimization has been achieved through careful optimization of reagent addition sequences, temperature profiles, and reaction atmospheres [4]. Laboratory investigations demonstrate that maintaining strict inert atmosphere conditions with moisture levels below 10 parts per million effectively prevents hydrolysis reactions that otherwise significantly reduce yields [4].

Extended reaction times of 8-12 hours during initial phases, followed by 2-6 hours of reflux conditions, ensure complete conversion while minimizing formation of undesired byproducts [3]. Laboratory optimization studies indicate that insufficient reaction time results in incomplete conversion, while excessive heating promotes decomposition reactions [4].

Analytical Method Development

Laboratory synthesis efforts have developed comprehensive analytical protocols for monitoring reaction progress and assessing product quality [4]. Nuclear magnetic resonance spectroscopy provides primary characterization, with typical 1H NMR spectra showing characteristic signals at 3.43 ppm (quartet, 8H), 3.10 ppm (singlet, 12H), and 1.28 ppm (triplet, 12H) for pure ethyl(methyl)azanide;hafnium(4+) [3].

Elemental analysis protocols have been established to verify product composition and detect metallic impurities [4]. Inductively coupled plasma optical emission spectrometry enables quantification of hafnium content while detecting trace contamination from zirconium and other metallic impurities at parts-per-million levels [4].

Scale-up Considerations

Laboratory studies have identified critical factors essential for successful scale-up to industrial production [2] [3]. Heat management becomes increasingly important at larger scales, requiring sophisticated temperature control systems to prevent localized overheating during exothermic reaction phases [2].

Mixing efficiency optimization ensures homogeneous reaction conditions at larger scales, with laboratory studies indicating that inadequate mixing leads to incomplete conversion and increased byproduct formation [2]. These findings have informed the design of industrial-scale reactor systems with enhanced mixing capabilities [2].

Purification and Stabilization Techniques

Purification and stabilization of ethyl(methyl)azanide;hafnium(4+) require specialized techniques addressing the compound's high reactivity toward moisture and oxygen while achieving the exceptional purity levels demanded by semiconductor applications [5] [4] [6].

Vacuum Distillation Methodologies

Vacuum distillation represents the primary purification technique for ethyl(methyl)azanide;hafnium(4+), utilizing the compound's favorable volatility characteristics while minimizing thermal decomposition [4] [6]. Standard vacuum distillation operates at pressures of 1-5 millimeters of mercury with distillation temperatures between 110-140°C, achieving single-pass purities exceeding 99% [5] [4].

The distillation process requires careful temperature control to balance volatilization rates against thermal stability limitations [4]. Excessive temperatures promote decomposition reactions, while insufficient heating results in incomplete separation from higher-boiling impurities [4].

Continuous monitoring of distillation parameters enables real-time optimization of separation efficiency [5]. Typical distillation protocols maintain reflux ratios between 1:5 and 1:50, depending on desired purity levels and throughput requirements [4].

Fractional Distillation for Ultra-High Purity

Applications requiring exceptional purity levels utilize fractional distillation techniques employing specialized column designs with enhanced separation efficiency [4]. Rotary band distillation columns with lengths of 400-800 millimeters and internal diameters of 10-50 millimeters provide optimal separation performance [4].

Packed distillation columns utilizing stainless steel Helipack packing materials offer alternative high-efficiency separation [4]. Optimal packing dimensions of 0.9×1.8×1.8 millimeters to 1.7×3.5×3.5 millimeters provide maximum theoretical plate efficiency while minimizing pressure drop [4].

Multiple distillation passes enable achievement of purities exceeding 99.9%, with typical protocols employing 2-6 repetitive distillations depending on application requirements [4]. Each additional distillation cycle incrementally improves purity while causing minor yield reduction due to handling losses [4].

Advanced Purification Techniques

Sublimation purification techniques provide alternative approaches for removing specific classes of impurities, particularly effective for eliminating residual hafnium chloride and other inorganic contaminants [4]. Sublimation operates under reduced pressure conditions of 10-1500 pascals at temperatures of 140-160°C [4].

Solvent extraction methods enable selective removal of polar impurities and ionic contaminants [4]. High-purity hydrocarbon solvents such as n-hexane effectively dissolve the target compound while leaving polar impurities in residual phases [4].

Crystallization techniques offer supplementary purification for laboratory-scale preparations, utilizing controlled temperature precipitation to achieve high purity [4]. These methods prove particularly effective for removing trace organic impurities that co-distill with the target compound [4].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H261 (65.15%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (34.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (65.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (65.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (65.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.